molecular formula C16H16ClNO4S B14584302 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine CAS No. 61588-51-0

2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine

Cat. No.: B14584302
CAS No.: 61588-51-0
M. Wt: 353.8 g/mol
InChI Key: HFGNFASRAFRKER-UHFFFAOYSA-N
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Description

2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. Phenothiazine derivatives are particularly noted for their use as antipsychotic agents, antihistamines, and in the treatment of parasitic infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of 3,8-bis(methoxymethoxy)-10H-phenothiazine. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the concentration of reactants to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic agent.

    Thioridazine: Another antipsychotic with similar structural features.

    Promethazine: An antihistamine and antiemetic.

Uniqueness

2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. Its methoxymethoxy groups could influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

61588-51-0

Molecular Formula

C16H16ClNO4S

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine

InChI

InChI=1S/C16H16ClNO4S/c1-19-8-21-10-3-4-15-12(5-10)18-13-6-11(17)14(22-9-20-2)7-16(13)23-15/h3-7,18H,8-9H2,1-2H3

InChI Key

HFGNFASRAFRKER-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)OCOC

Origin of Product

United States

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